Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate
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Description
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate is a chemical compound that is part of the broader family of aromatic compounds substituted with various functional groups. While the specific compound is not directly discussed in the provided papers, the research on related fluorinated aromatic compounds and their reactivity can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This suggests that similar strategies could potentially be applied to synthesize this compound by introducing appropriate nucleophiles to a suitable polyfluorinated benzene precursor.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be elucidated using spectroscopic methods such as 19F NMR, as demonstrated in the study of various substituted fluorobenzenes . X-ray crystallography can also provide detailed insights into the molecular geometry, including bond angles and distances, which are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Fluorinated benzenes participate in a variety of chemical reactions. For example, 1,4-difluoro-2,5-dimethoxybenzene was used as a precursor for benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . The triazidation of trifluorobenzenes has also been reported, indicating that these compounds can undergo selective defluorination and substitution reactions . These studies suggest that this compound could also be amenable to similar transformations, potentially yielding a range of derivative compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms and other substituents. The steric hindrance and electronic effects of substituents can be reflected in NMR spectroscopy and are important for understanding the reactivity of these molecules . The redox properties of such compounds can be investigated through electrochemical measurements, providing valuable information about their potential applications in electronic materials or catalysis .
Scientific Research Applications
Applications in Flame Retardancy and Environmental Safety
Occurrence in Indoor Environments and Consumer Goods
The application of novel brominated flame retardants (NBFRs), including Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate, in indoor air, dust, consumer goods, and food, has become increasingly prevalent. This critical review emphasizes the need for extensive research on their occurrence, environmental fate, and toxicity. The review sheds light on which NBFRs are currently being studied, their detection rates, and their potential risks, highlighting significant knowledge gaps and the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching risks (Zuiderveen, Slootweg, & de Boer, 2020).
Potential for Environmental Hazards and Alternative Compounds
Sources, Distribution, and Health Risks of Fluorinated Alternatives
A comprehensive review explored the sources, fate, and environmental effects of alternative per- and polyfluoroalkyl substances (PFASs), often used as replacements for compounds like this compound. The review presents data on concentrations in various environmental media and human tissues, highlighting the dominance of novel fluorinated pollutants and their potential systemic toxicities. The findings underline the necessity for additional toxicological studies to confirm the long-term safety of these fluorinated alternatives (Wang et al., 2019).
Consideration in Environmental Biodegradation
Microbial Degradation of Polyfluoroalkyl Chemicals
A review delved into the environmental biodegradability of polyfluoroalkyl chemicals containing perfluoroalkyl moieties, which are potential precursors for substances like this compound. The review discusses the degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products, identifying significant knowledge gaps and suggesting future directions for biodegradation studies, environmental monitoring, and ecotoxicological assessment of these chemicals (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(14)6-4(11)3-5(12)7(8(6)13)10(15)17-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVLEJJDALDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)F)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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